molecular formula C12H12N2S B14129004 N-Benzylthiophene-3-carboximidamide

N-Benzylthiophene-3-carboximidamide

Cat. No.: B14129004
M. Wt: 216.30 g/mol
InChI Key: OGMXNFRQMCAUHW-UHFFFAOYSA-N
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Description

N-Benzylthiophene-3-carboximidamide: is an organic compound with the molecular formula C12H12N2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylthiophene-3-carboximidamide typically involves the reaction of thiophene-3-carboxylic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the intermediate benzylthiophene-3-carboxamide. This intermediate is then treated with an appropriate reagent, such as ammonium hydroxide, to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Benzylthiophene-3-carboximidamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives of the parent compound.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-Benzylthiophene-3-carboximidamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: The compound is explored for its use in the development of organic semiconductors and conductive polymers.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-Benzylthiophene-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    Thiophene-3-carboximidamide: A simpler derivative without the benzyl group.

    N-Benzylthiophene-2-carboximidamide: A positional isomer with the carboximidamide group at the 2-position.

    N-Benzylthiophene-3-carboxamide: The amide derivative without the imidamide group.

Uniqueness: N-Benzylthiophene-3-carboximidamide is unique due to the presence of both the benzyl and carboximidamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

N'-benzylthiophene-3-carboximidamide

InChI

InChI=1S/C12H12N2S/c13-12(11-6-7-15-9-11)14-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,14)

InChI Key

OGMXNFRQMCAUHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CSC=C2)N

Origin of Product

United States

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